molecular formula C11H9F3N2 B116879 2-Methyl-8-(trifluoromethyl)quinolin-4-amine CAS No. 147147-73-7

2-Methyl-8-(trifluoromethyl)quinolin-4-amine

Cat. No. B116879
M. Wt: 226.2 g/mol
InChI Key: WNPVMBJLPPHGEJ-UHFFFAOYSA-N
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Description

“2-Methyl-8-(trifluoromethyl)quinolin-4-amine” is a derivative of quinoline, an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 2-methylquinoline, a related compound, is best achieved using the Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein . Yalgin and co-workers reported the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol .


Molecular Structure Analysis

The molecular formula of “2-Methyl-8-(trifluoromethyl)quinolin-4-amine” is C10H7F3N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using a wide range of protocols reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Scientific Research Applications

Antimicrobial Applications

2-Methyl-8-(trifluoromethyl)quinolin-4-amine and its derivatives have been explored for their potential antimicrobial applications. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline exhibited antibacterial and antifungal activity, highlighting their potential as antimicrobial agents. These compounds were assessed for their efficacy against various bacterial and fungal strains, demonstrating significant antimicrobial properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Anti-inflammatory and Antioxidant Properties

Quinolinyl amine nitriles, derived from reactions involving quinoline derivatives, have been investigated for their anti-inflammatory, antioxidant, and antidiabetic activities. These studies provide a basis for the development of new therapeutic agents, showcasing the chemical's versatility in medicinal chemistry (Dalavai, Gomathi, Naresh, & Khan, 2020).

Anti-Proliferative Activity

Research into 4-aminoquinoline derivatives, including structures analogous to 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, has shown promising results in the context of anti-proliferative activity against cancer cell lines. These compounds were evaluated for their efficacy in inhibiting the growth of MCF-7 breast cancer cells, with several derivatives exhibiting greater activity than the reference drug, doxorubicin. This suggests potential applications in cancer therapy (Ghorab, Al-Said, & Arafa, 2014).

Catalysis and Polymerization

The chemical framework of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine lends itself to applications in catalysis and polymerization. Specific derivatives have been synthesized for use in the ring-opening polymerization of ε-caprolactone, demonstrating the role of these compounds in the synthesis of biodegradable polymers. This application underscores the compound's utility in materials science and engineering (Gao, Cui, Liu, Zhang, & Mu, 2008).

Antiviral Activity

Exploratory studies into fluorine-containing quinazolines, which share structural similarities with 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, have identified potential antiviral properties. These investigations aim to uncover new active substances capable of combating viral infections, showcasing the broader implications of this chemical scaffold in pharmaceutical development (Lipunova, Nosova, Laeva, & Charushin, 2012).

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the development of new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

properties

IUPAC Name

2-methyl-8-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-6-5-9(15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPVMBJLPPHGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588911
Record name 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-(trifluoromethyl)quinolin-4-amine

CAS RN

147147-73-7
Record name 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147147-73-7
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